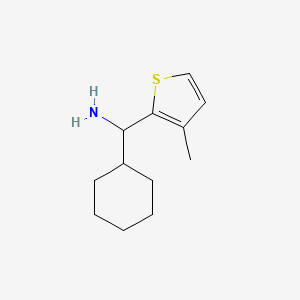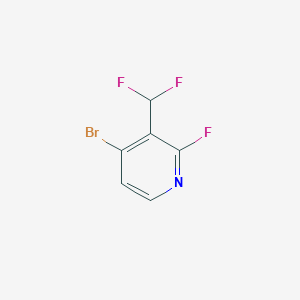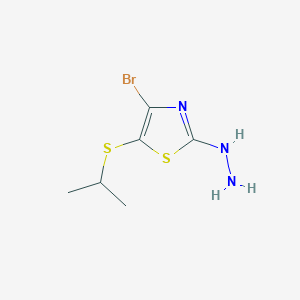
4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole is a heterocyclic compound that contains a thiazole ring substituted with bromine, hydrazine, and isopropylthio groups. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole typically involves the reaction of 4-bromo-2-chlorothiazole with hydrazine hydrate and isopropylthiol. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with the hydrazine group converted to an amine.
Substitution: Substituted thiazole derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell growth and proliferation. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chlorothiazole: A precursor in the synthesis of 4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole.
2-Hydrazinylthiazole: Lacks the bromine and isopropylthio groups but shares the hydrazinylthiazole core.
5-Isopropylthio-2-thiazolecarboxylic acid: Contains the isopropylthio group but differs in the functional groups attached to the thiazole ring
Uniqueness
This compound is unique due to its specific combination of substituents on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its significance in the field of medicinal chemistry .
Propiedades
Fórmula molecular |
C6H10BrN3S2 |
|---|---|
Peso molecular |
268.2 g/mol |
Nombre IUPAC |
(4-bromo-5-propan-2-ylsulfanyl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C6H10BrN3S2/c1-3(2)11-5-4(7)9-6(10-8)12-5/h3H,8H2,1-2H3,(H,9,10) |
Clave InChI |
KAAHYYXTPCRKIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=C(N=C(S1)NN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



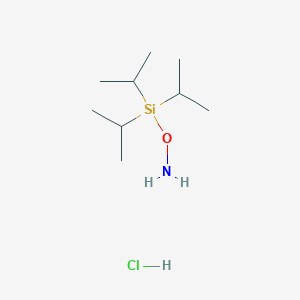
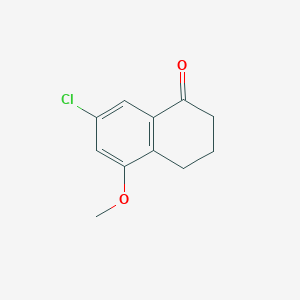
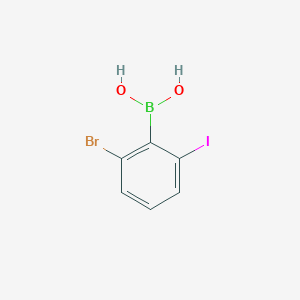

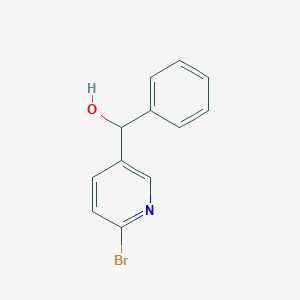
![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)

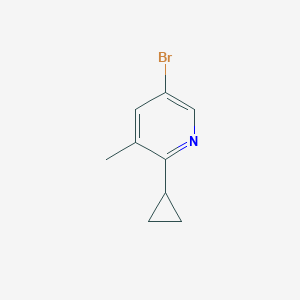
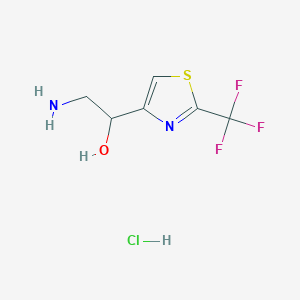
![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
![Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-](/img/structure/B12952605.png)
